2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride
Description
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12;/h2-9H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUTYJYWCHCUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Intermediate
Hydration of 5-ethynyl-2-methylpyridine is a common route to generate the 6-methylpyridin-2-yl core:
This process yields the pyridine core with high efficiency (>90% molar yield).
Formation of the Phenylacetonitrile Derivative
Reaction of 4-bromophenyl methyl sulfone with palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling) enables attachment of the phenyl group:
This coupling is conducted at approximately 60°C, with reaction times around 16-27 hours, yielding the intermediate with high purity.
Conversion to the Ketone
Hydrolysis and decarboxylation of the nitrile intermediate produce the ketone:
This step avoids the use of tungsten-based catalysts, reducing impurities.
Sulfonylation and Final Functionalization
The phenyl group is sulfonylated using methylsulfonyl chloride or sulfonyl derivatives :
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Sulfonyl chloride, base (e.g., pyridine) | Introduction of sulfonyl group onto phenyl ring | |
| 2 | Purification | Isolation of the sulfonylated intermediate |
Final Conversion to Hydrochloride Salt
The free base is converted to the hydrochloride salt via acidification with hydrochloric acid :
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Aqueous HCl, low temperature | Protonation of the amine group | |
| 2 | Crystallization | Isolation of the hydrochloride salt |
Data Summary and Comparative Analysis
| Aspect | Method 1 (Patent WO2013065064A1) | Method 2 (Patent US20120232281A1) | Method 3 (Patent EP2639221B1) |
|---|---|---|---|
| Starting Materials | 4-(Methylthio)phenylacetonitrile, 6-methylnicotinic ester | 4-bromophenyl methyl sulfone, 3-acetyl-6-methylpyridine | 5-ethynyl-2-methylpyridine, sulfonyl derivatives |
| Key Reactions | Condensation, hydrolysis, decarboxylation, oxidation | Palladium-catalyzed coupling, hydrolysis, sulfonylation | Hydration, coupling, sulfonylation |
| Catalysts | Alkali metal alkoxide, tungsten-based oxidants | Palladium, phosphine ligands | No tungsten, environmentally friendly catalysts |
| Notable Features | Use of acetic acid/HCl, tungsten impurities | Avoids tungsten, uses market-available intermediates | Avoids tungsten, uses sulfonate intermediates |
| Yield | Approximately 70-89% | Up to 83% | Not specified, high-yielding |
Notes on Industrial Scale and Environmental Considerations
- The avoidance of tungsten catalysts reduces environmental burden and simplifies purification.
- Use of market-available intermediates (e.g., sulfonates) streamlines synthesis.
- One-pot reactions are feasible, reducing steps and waste.
- The process emphasizes safety , notably avoiding explosive oxidants like organic peroxides.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure shares similarities with several classes of molecules:
Key Observations :
- The 6-methylpyridine group in the target compound contrasts with Lobeline’s piperidine ring and sulfonyloxy substituents, which are critical for nicotinic acetylcholine receptor (nAChR) binding .
Pharmacological and Biochemical Activity
2.3.1. Receptor Binding and Neuroprotection
- Lobeline analogs : Exhibit high affinity for nAChRs (e.g., cis-LBS, cis-LTHS inhibit [³H]nicotine binding with IC₅₀ values <10 µM) .
- Arylpiperazines : Demonstrate potent analgesic activity (e.g., Compound 18: >70% inhibition in writhing tests; 116% latency increase in hot-plate tests) .
- Computational docking: Lobelia derivatives (e.g., 2-[(2R,6S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone) show strong binding to acetylcholinesterase (AChE) and monoamine oxidase B (MAOB) (docking scores: -11.12 to -11.91 kcal/mol) .
However, the absence of a hydroxyl or sulfonyl group might reduce nAChR affinity relative to Lobeline analogs.
Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing groups (e.g., sulfonyloxy in Lobeline esters) increase receptor binding but reduce solubility .
- Aromatic substituents (e.g., pyrimidine in Compound 25) enhance π-π stacking with receptor pockets, improving analgesic efficacy .
- Methyl groups (e.g., 6-methylpyridine) may stabilize hydrophobic interactions but could sterically hinder binding to narrow active sites.
Biological Activity
2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride, also known by its CAS number 200417-36-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways by binding to enzymes and receptors, thus altering their activity. For instance, it has been noted to interact with cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain .
- Receptor Interaction : It may also bind to specific receptors that modulate cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
1. Anticancer Properties
Several studies have indicated that this compound possesses anticancer properties. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 0.046 ± 0.002 | Apoptosis induction |
| HEPG2 | 0.057 ± 0.002 | Cell proliferation inhibition |
These findings suggest that the compound can selectively target cancer cells while sparing normal cells .
2. Anti-inflammatory Activity
The inhibition of COX-2 by this compound suggests its potential use as an anti-inflammatory agent. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells .
3. Neuroprotective Effects
Emerging evidence points towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been observed to enhance neuronal survival under oxidative stress conditions .
Case Studies
Recent studies highlight the pharmacological potential of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on liver cancer cell lines and reported significant reductions in cell viability at low concentrations (IC50 values ranging from 0.046 to 0.057 μM) .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride?
The synthesis typically involves a multi-step approach, starting with the formation of the ketone core. A general procedure includes:
- Step 1 : Condensation of 6-methylpyridine-2-carbaldehyde with acetophenone derivatives under basic conditions to form the α,β-unsaturated ketone intermediate.
- Step 2 : Selective reduction of the ketone using catalysts like sodium borohydride or enantioselective agents (e.g., spiroborate esters) to achieve chiral intermediates .
- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous solvents (e.g., THF or diethyl ether), followed by recrystallization for purification .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- X-ray crystallography : Resolve the absolute stereochemistry and lattice parameters (e.g., using SHELX software for refinement) .
- NMR spectroscopy : H and C NMR data verify the pyridyl and phenyl substituents, with characteristic shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 286.1443) and fragmentation patterns .
Q. What are the solubility properties of this compound in common laboratory solvents?
The hydrochloride salt exhibits:
- High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions.
- Moderate solubility in methanol or ethanol, but poor solubility in non-polar solvents (e.g., hexane).
- Temperature-dependent solubility in water (~50 mg/mL at 25°C), which is critical for in vitro assays .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for chiral purity?
Enantioselective reduction of the ketone precursor is achieved using chiral catalysts:
- Spiroborate esters : Catalyze asymmetric reductions with >95% enantiomeric excess (ee) under mild conditions (e.g., 10 mol% catalyst in THF at 0°C) .
- Chiral HPLC : Post-synthesis analysis with a Chiralpak® column (e.g., AD-H) validates enantiopurity. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers .
Q. What pharmacological targets are associated with this compound, and how are binding assays designed?
The compound is structurally analogous to lobeline derivatives, suggesting activity at neuronal nicotinic acetylcholine receptors (nAChRs) :
- Radioligand binding assays : Compete with H-nicotine or H-methyllycaconitine (MLA) using rat brain membrane homogenates. Incubate at 25°C for 60 min, followed by filtration to quantify bound radioactivity .
- Functional assays : Electrophysiological recordings in Xenopus oocytes expressing α4β2 or α7 nAChR subtypes assess agonist/antagonist effects .
Q. How can analytical methods resolve discrepancies in crystallographic vs. spectroscopic data?
Contradictions may arise from polymorphism or solvent-dependent conformers:
- Variable-temperature XRD : Identifies thermally induced phase transitions.
- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian09) to validate conformational preferences .
Q. What strategies mitigate hydrolysis or degradation during storage?
- Lyophilization : Store the hydrochloride salt as a lyophilized powder under argon at -20°C to prevent hygroscopic degradation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to inhibit radical-mediated decomposition .
Methodological Challenges
Q. How are synthetic yields improved for large-scale production?
- Flow chemistry : Continuous processing reduces side reactions (e.g., diketone formation) by controlling residence time and temperature .
- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30 min at 120°C vs. 12 hours conventionally) .
Q. What advanced techniques characterize its interaction with biological membranes?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized nAChR subunits.
- Molecular dynamics simulations : Predict membrane permeability using coarse-grained models (e.g., Martini force field) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
